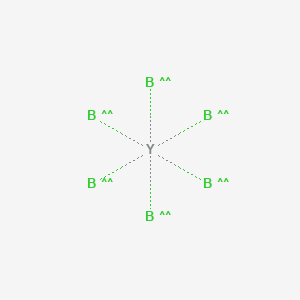

Yttrium boride (YB6), (OC-6-11)-

Description

Investigations of Magnetic Ordering and Transitions in Yttrium Borides

Yttrium boride compounds exhibit a variety of magnetic behaviors. While yttrium hexaboride (YB₆) is recognized as a non-magnetic superconductor, other yttrium borides display more complex magnetic phenomena. jdigitaldiagnostics.comwikipedia.org For instance, in ternary metal borides with the YCrB₄-type structure, dimerized quantum magnets and conventional antiferromagnets have been identified. arxiv.org In these materials, the arrangement of 3d transition-metal atoms into dimers leads to quantum magnetism dominated by strong antiferromagnetic interactions within the dimers. arxiv.org

Furthermore, theoretical studies on ternary borides in R-Fe-B systems (where R is a yttrium-group rare-earth metal) have explored various magnetic orderings. researchgate.net The magnetic ground state of some doped yttrium borides has been calculated to be antiferromagnetic (AFM). escholarship.org For example, in Fe-doped YB₆, the magnetic ground state was determined to be AFM. escholarship.org The study of rare earth tetraborides, which are often frustrated antiferromagnets, provides further insight into the complex magnetic structures that can arise in boride compounds. mdpi.com

Some yttrium boride compounds also exhibit transitions between different magnetic states. For instance, YbRhB₄ undergoes an antiferromagnetic transition at 3.5 K. acs.org The study of rare-earth impurities in YB₆ has also revealed interesting magnetic behaviors, including the Kondo effect, which describes the interaction between magnetic impurities and conduction electrons. pnas.orgescholarship.org

Analysis of Spin Polarization and Magnetic Moments

The analysis of spin polarization and magnetic moments in yttrium borides provides crucial insights into their electronic and magnetic nature. In non-magnetic YB₆, spin polarization enhances the accuracy of theoretical models, with notable differences in alpha and beta spin projections occurring near the Fermi energy for superconducting hexaborides. acs.org

The complexity of crystal structures in rare earth-transition metal borides necessitates simplifying approximations in band structure calculations. idu.ac.id Nevertheless, these calculations have successfully explained trends such as the decrease of the magnetic moment of transition metals with increasing rare earth concentration. idu.ac.id In the context of yttrium-doped boron clusters, the stability is largely governed by ionic interactions between yttrium and boron, leading to a significant charge transfer and the formation of Y²⁺ and Bₙ²⁻ ions. nih.govresearchgate.net

Magnetic Susceptibility and Magnetization Behavior of Yttrium Borides

The magnetic susceptibility and magnetization of yttrium borides are key to understanding their response to an external magnetic field. Yttrium hexaboride (YB₆) in its normal state exhibits a temperature-dependent magnetic susceptibility. aps.org The Meissner effect, characteristic of superconductivity, is observed in the DC magnetization of YB₆ below its critical temperature. arxiv.org

Measurements on single crystals of YB₆ have provided detailed information on its superconducting properties, including the superconducting transition temperature and the upper critical field. researchgate.net The magnetic susceptibility of YB₆ is also sensitive to pressure, with studies showing a gradual decrease in the rate of change of the critical temperature with pressure. arxiv.org

In doped yttrium borides, the magnetic susceptibility can reveal information about the electronic state of the dopant ions. For instance, studies on Yb-doped yttrium borides have investigated the valence state of ytterbium through magnetic susceptibility measurements. acs.org Furthermore, the magnetization of nonmagnetic hexaborides like YB₆ has been investigated in detail, considering contributions from conduction electrons and the Jahn-Teller structural instability of the boron framework. jdigitaldiagnostics.com

Supermagnetic Atom Concepts in Yttrium-Doped Boron Clusters

The concept of superatoms, where clusters of atoms exhibit collective electronic properties mimicking those of single atoms, is relevant to yttrium-doped boron clusters. These clusters can form stable structures with unique magnetic and electronic characteristics. nih.govresearchgate.netkuleuven.be

Theoretical studies have explored the structural and electronic properties of yttrium-doped boron clusters (YBn). nih.govresearchgate.net The stability of these clusters is often dictated by the maximization of ionic Y-B interactions, resulting in half-sandwich structures. nih.govresearchgate.net This charge transfer enhances electron delocalization within the boron network, leading to aromatic character. nih.govresearchgate.net

Research on endohedral metallo-boron nitride fullerenes and other doped boron clusters has expanded the family of superatoms. nih.govrsc.org These studies reveal that the electronic configurations and orbital energy levels can deviate from those of typical atoms, with hybridization occurring between the orbitals of the boron cage and the encapsulated metal atom. nih.gov The doping of boron clusters with transition metals can lead to stable structures with interesting magnetic properties, influenced by both the metal and the induced magnetism of the boron rings. mdpi.comresearchgate.net

Influence of Alloying Elements and Impurities on Magnetic Response

The introduction of alloying elements and impurities can significantly alter the magnetic properties of yttrium borides. For instance, doping YB₆ with rare-earth elements has a notable effect on its superconducting transition temperature. pnas.orgescholarship.org The depression of the transition temperature by magnetic impurities can be described by the interaction between the localized spins of the impurities and the conduction electrons. pnas.orgosti.gov

The effect of impurities is not always detrimental to desired properties. In some cases, defects or impurities can induce ferromagnetism in otherwise non-magnetic borides. aip.org For example, it has been proposed that itinerant ferromagnetism in CaB₆ and SrB₆ could be generated by defects or impurities that create a narrow band near the Fermi level. aip.org The incorporation of impurity cations like oxygen can stabilize the formation of boron vacancies, which are believed to be linked to the observed magnetism. aip.org

Systematic studies on the substitution of yttrium with other elements, such as in ThₓY₁₋ₓCo₄B, have been conducted to understand the resulting changes in electronic structure and magnetic properties. Similarly, the effects of doping on the electronic and magnetic properties of rare earth borides is an active area of research, with investigations into how different dopants can be used to tailor these properties for specific applications. mdpi.com

Structure

2D Structure

Propriétés

Numéro CAS |

12008-32-1 |

|---|---|

Formule moléculaire |

B6Y |

Poids moléculaire |

153.8 g/mol |

InChI |

InChI=1S/6B.Y |

Clé InChI |

LBQSRCUUAYSSDR-UHFFFAOYSA-N |

SMILES canonique |

[B].[B].[B].[B].[B].[B].[Y] |

Origine du produit |

United States |

Synthetic Methodologies and Fabrication Techniques for Yttrium Borides

High-Temperature Solid-State Reaction Pathways

High-temperature solid-state reaction is a conventional and widely used method for synthesizing yttrium borides. This approach typically involves the direct reaction of elemental yttrium and boron powders, or the reduction of yttrium oxide (Y₂O₃) by boron or boron-containing compounds at elevated temperatures. researchgate.netrsc.orgacs.org

The synthesis of Y₆UO₁₂ can be achieved through a standard solid-state reaction method using Y₂O₃ and U₃O₈ as starting materials. tandfonline.com The process involves mixing the oxide powders in the correct molar ratio, pressing them into pellets, and heating them in the air at 1673 K for 24 hours. tandfonline.com Similarly, solid solutions like Yb₈₋ₓYₓV₂O₁₇ are prepared by high-temperature solid-state reaction of Yb₈V₂O₁₇ and Y₈V₂O₁₇ at temperatures ranging from 1400–1600 °C. d-nb.info

For the synthesis of specific yttrium boride phases, such as YB₄, reactions are often carried out at high temperatures. For instance, YB₄ can be formed as the main phase at temperatures of 1700 °C and 1800 °C, although impurities might still be present. researchgate.net The use of excess boron can promote the formation of YB₄ as the primary phase. researchgate.net Another approach involves the reaction of Y₂O₃ with boron carbide (B₄C) under vacuum, where the temperature and molar ratio of the starting materials are critical parameters. researchgate.net

One-dimensional single-crystalline rare-earth hexaborides (REB₆), including YB₆, have been synthesized via a one-step solid-state reaction at a relatively low temperature of 500 °C in an autoclave. researchgate.net This method utilizes RCl₃·6H₂O, B₂O₃, and Mg powder as reactants. researchgate.net Furthermore, a high-pressure solid-state (HPSS) technique has been employed to prepare single-crystal YB₆ nanowires at even lower temperatures of 200-240 °C. researchgate.net

Metallothermic Reduction Synthesis of Yttrium Boride Nanoparticulates

Metallothermic reduction is a versatile method for producing yttrium boride nanoparticulates at temperatures lower than those required for conventional solid-state reactions. ceon.rs This process involves the reduction of yttrium oxide (Y₂O₃) and boron oxide (B₂O₃) using a reactive metal as a reducing agent. ceon.rsresearchgate.netceon.rskab.ac.ug

In a typical synthesis, yttria (Y₂O₃) and boron oxide (B₂O₃) are used as the primary reactants, with calcium (Ca) serving as the reductant. ceon.rsresearchgate.netceon.rskab.ac.ug The reaction is generally carried out under an inert argon atmosphere at around 950°C. ceon.rsresearchgate.netceon.rskab.ac.ug Following the reduction, an acid washing step is necessary to remove byproducts. ceon.rsresearchgate.netceon.rs This method has been successfully employed to synthesize nano-sized yttrium boride (YB₄) powders, yielding particles in the size range of 40 to 60 nm. ceon.rsresearchgate.netceon.rs X-ray diffraction (XRD) studies of the resulting product have confirmed the formation of both YB₄ and YB₆ phases. ceon.rsresearchgate.netceon.rs

The choice of reductant is crucial for the efficiency of the process. Calcium is often preferred over magnesium (Mg) due to its stronger tendency for oxide formation, as indicated by Ellingham diagrams. ceon.rs Thermal analysis has shown that the complete crystallization of yttrium boride occurs at approximately 800°C. ceon.rsresearchgate.netceon.rs

This technique is not limited to yttrium borides and has been applied to the synthesis of other boride-based ceramic powders. ceon.rs For instance, amorphous boron nanoparticles can be synthesized by heating boron trioxide with sodium chloride at 800°C under an argon atmosphere. nanografi.com

Flux Growth Techniques for Single Crystal Formation

The flux growth method is a prominent technique for obtaining high-quality single crystals of yttrium borides. This solution-growth method involves dissolving the constituent elements in a molten metal flux at high temperatures, followed by slow cooling to allow for the crystallization of the desired boride phase. dokumen.pubpageplace.de

Aluminum is a commonly used flux for growing rare-earth boride single crystals because it has a significantly lower melting point than the borides and is completely miscible with the solutes in the liquid state. pageplace.de For the growth of YB₆ single crystals, an Al-Ga flux has been successfully utilized. capes.gov.br The growth is typically carried out in an inert argon atmosphere at temperatures around 1550°C in alumina (B75360) crucibles. capes.gov.br This method allows for good phase control, which can be challenging with other techniques. capes.gov.br By adjusting the composition of the boride charge in the flux, the stoichiometry of the resulting crystals can be varied. capes.gov.br

The flux method has also been applied to the synthesis of other yttrium boride phases. For example, YB₂ crystals have been grown from a yttrium-rich flux in a pyrolytic boron nitride crucible. researchgate.net YB₄ crystals have been prepared using an aluminum flux under milder conditions. researchgate.net The morphology of the grown crystals can be influenced by the growth conditions, with crystal planes exhibiting the highest hardness tending to become larger. researchgate.net

While metal fluxes are common, other materials can also serve as a flux. For instance, furnace-heated flux reactions using a combination of a metal chloride, tin, and boron have been reported for the formation of metal borides. researchgate.net

Vapor Deposition and Sintering Protocols for Bulk Material Production

Vapor deposition and sintering are key processes for producing bulk yttrium boride materials, including dense ceramics and thin films. These techniques offer control over the material's microstructure and properties.

Vapor Deposition: Hybrid Physical-Chemical Vapor Deposition (HPCVD) has been utilized for the thin-film preparation of metal borides. frontiersin.org This method has been successfully applied to grow ytterbium boride thin films using decaborane (B607025) (B₁₀H₁₄) as the boron source and elemental ytterbium. frontiersin.orguniv-paris13.fr The use of a stable boron source like decaborane is advantageous due to the high melting point and low vapor pressure of elemental boron. frontiersin.org The deposition is typically carried out on single-crystal substrates, such as MgO or sapphire, at temperatures ranging from 800 to 1050°C. frontiersin.orguniv-paris13.fr

Reactive RF magnetron sputtering is another technique used for depositing yttrium boride thin films. researchgate.net This method allows for the growth of films with specific stoichiometries, such as slightly overstoichiometric YB₄.₇. researchgate.net The as-deposited films can be amorphous and can be subsequently annealed to induce crystallization and formation of phases like tetragonal YB₄ and cubic YB₆. researchgate.net Yttrium boride sputtering targets are used in physical vapor deposition (PVD) processes like sputtering to create thin films for various applications. americanelements.com

Sintering: Sintering is a crucial step in consolidating yttrium boride powders into dense bulk materials. Spark Plasma Sintering (SPS) is a particularly effective technique that allows for rapid densification at lower temperatures compared to conventional methods. researchgate.netnih.govaip.orgaip.orgcambridge.org

SPS has been used to synthesize dense polycrystalline YₓAlᵧB₁₄ ceramics from YB₄, AlB₂, and B powders. researchgate.netnih.gov The addition of AlF₃ as a sintering aid can significantly enhance sinterability through liquid phase sintering. researchgate.netnih.gov This process can dramatically reduce the synthesis time from hours to minutes. researchgate.netnih.gov SPS has also been employed to prepare fully dense YB₄ ceramics by hot-pressing at 1800°C and 20 MPa in a helium atmosphere. researchgate.netdtic.mildtic.mil The addition of dopants, such as YB₄ and YB₂₅C, to materials like YB₂₂C₂N can lower the densification starting temperature during SPS and improve the electrical conductivity of the final product. cambridge.org

The combination of synthesis and sintering is also common. For example, YB₄ powder can be synthesized via the reaction of Y₂O₃ with B₄C and then densified using SPS. researchgate.net

High-Pressure, High-Temperature (HPHT) Fabrication Approaches

High-pressure, high-temperature (HPHT) synthesis is a powerful technique for fabricating novel materials and exploring new phases of existing compounds that are not accessible under ambient conditions. This method has been applied to the yttrium-boron system, leading to the discovery of new yttrium borides and providing insights into their stability and properties under extreme conditions.

Recent studies have utilized extensive random structure searches combined with first-principles calculations to predict the existence of new stable or metastable yttrium borides under high pressure. aip.orgresearching.cn These theoretical predictions have guided experimental efforts. For example, a novel superconducting yttrium pentaboride (YB₅) has been predicted to be stable at high pressures. aip.orgresearching.cn

Experimentally, HPHT techniques have been used to synthesize specific yttrium borates. For instance, the yttrium borate (B1201080) YB₇O₁₂ was synthesized in a high-pressure/high-temperature experiment at 10 GPa and 1573 K. researchgate.net This highlights the capability of HPHT methods to produce highly condensed borate structures.

The HPHT approach is not limited to synthesis but is also used to study the structural evolution and stability of materials under compression. For example, high-entropy borides have been synthesized under HPHT conditions and their stability has been investigated up to very high pressures. mdpi.com In one study, a high-entropy boride was synthesized from a mixture of transition metal oxides, boron carbide, and carbon black, with the transformation starting at 1100 °C and completing by 2000 °C under pressure. mdpi.com

Furthermore, a high-pressure solid-state (HPSS) method has been successfully used to prepare single-crystalline yttrium hexaboride (YB₆) nanowires at relatively low temperatures of 200–240 °C. researchgate.net This demonstrates that high pressure can facilitate reactions and the formation of unique nanostructures.

Sol-Gel and Solution-Based Precursor Routes

While less common than high-temperature solid-state reactions for simple yttrium borides, sol-gel and solution-based precursor routes offer advantages in terms of homogeneity, purity, and the potential for lower synthesis temperatures. These methods involve the preparation of a precursor solution containing yttrium and boron sources, which is then processed to form the final boride material.

A notable application of a solution-based precursor route is the combined boron carbide/carbothermal reduction method for synthesizing yttrium tetraboride (YB₄). dtic.mil In this process, Y₂O₃ is reacted with a B₄C/C mixture. dtic.mil This method has been shown to successfully produce pure YB₄ powder. researchgate.net

Another related approach is the molten salt synthesis method, which can be considered a type of solution-based route. In this technique, the synthesis of yttrium boride is achieved using chloride-based reactants along with a boron source in a molten salt medium. ceon.rs The molten salt acts as a solvent, facilitating the reaction between the precursors at lower temperatures than conventional solid-state methods. For example, CaWO₄ nanoparticles have been synthesized at a low temperature of 200 °C using a molten salt method, which speeds up the diffusion rates of the reacting ions. researchgate.net

While direct sol-gel synthesis of yttrium borides is not extensively documented in the provided search results, the principles of creating a homogeneous precursor at the molecular level are applicable. The synthesis of other complex oxides, often starting from soluble metal salts that are hydrolyzed and condensed to form a gel, demonstrates the potential of these low-temperature wet-chemical techniques.

Reactive RF Magnetron Sputtering for Thin Film Growth

Reactive RF magnetron sputtering is a versatile physical vapor deposition (PVD) technique used for the fabrication of high-quality thin films of various materials, including yttrium borides. This method involves bombarding a target material with energetic ions in a reactive gas atmosphere, leading to the deposition of a thin film with a specific composition on a substrate.

This technique has been successfully employed to deposit yttrium boride thin films. researchgate.net For instance, slightly overstoichiometric YB₄.₇ thin films have been grown using this method. researchgate.net The as-deposited films are often amorphous in character. researchgate.net Subsequent vacuum annealing at elevated temperatures can be used to crystallize the films. For example, annealing at 800 °C can lead to the formation of tetragonal YB₄ and cubic YB₆ phases within an amorphous matrix. researchgate.net

Magnetron sputtering is a widely used technique for synthesizing films in both neutral and reactive atmospheres. mdpi.com It is known for producing films with good mechanical properties, corrosion resistance, and thermal stability. mdpi.com For example, (TiTaZrHf)₁₀₀₋ₓYₓ refractory high-entropy films have been prepared using the magnetron sputtering technique. mdpi.com

Yttrium sputtering targets are essential components for this process. samaterials.comxk-sputteringtarget.com These targets, which can be made of pure yttrium or yttrium compounds, are used in PVD systems to deposit yttrium-based coatings. samaterials.comxk-sputteringtarget.com The properties of the sputtering target, such as its purity and density, can influence the quality and uniformity of the deposited thin film. americanelements.com

The table below summarizes various yttrium boride compounds and their synthesis methods.

| Compound | Synthesis Method | Key Parameters/Reactants | Reference |

| YB₂ | Flux Growth | Yttrium-rich flux, pyrolytic BN crucible | researchgate.net |

| YB₄ | High-Temperature Solid-State Reaction | Y₂O₃, B₄C, 1700-1800°C | researchgate.net |

| YB₄ | Metallothermic Reduction | Y₂O₃, B₂O₃, Ca, 950°C, Ar atmosphere | ceon.rsresearchgate.netceon.rskab.ac.ug |

| YB₄ | Flux Growth | Aluminum flux | researchgate.net |

| YB₄ | Combined Boron Carbide/Carbothermal Reduction | Y₂O₃, B₄C/C mixture | researchgate.netdtic.mil |

| YB₆ | High-Temperature Solid-State Reaction | RCl₃·6H₂O, B₂O₃, Mg, 500°C, autoclave | researchgate.net |

| YB₆ | Flux Growth | Al-Ga flux, 1550°C, Ar atmosphere | capes.gov.br |

| YB₆ (nanowires) | High-Pressure Solid-State (HPSS) | 200-240°C | researchgate.net |

| YB₁₂ | High-Pressure High-Temperature (HPHT) | Theoretical prediction | aip.orgresearching.cn |

| YB₂₅ | High-Temperature Solid-State Reaction | Y₂O₃, Boron, ~1700°C | wikipedia.org |

| YB₄.₇ (thin film) | Reactive RF Magnetron Sputtering | Amorphous as-deposited, annealed at 800°C | researchgate.net |

| YₓAlᵧB₁₄ | Spark Plasma Sintering (SPS) | YB₄, AlB₂, B powders, AlF₃ additive | researchgate.netnih.gov |

| YB₇O₁₂ | High-Pressure High-Temperature (HPHT) | 10 GPa, 1573 K | researchgate.net |

Crystallography and Phase Equilibrium Investigations of Yttrium Borides

Fundamental Crystal Structures of Binary Yttrium Borides

Binary yttrium borides are crystalline solids composed of yttrium and boron, with stoichiometries including YB₂, YB₄, YB₆, YB₁₂, YB₂₅, YB₅₀, and YB₆₆. wikipedia.org These compounds are characterized by their high melting temperatures and hardness. wikipedia.orgceon.rs

Yttrium hexaboride (YB₆) is one of the most common forms of yttrium boride. ceon.rsfuncmater.com It typically crystallizes in a cubic structure, specifically the CaB₆-type, with the space group Pm-3m (No. 221). wikipedia.orgmaterialsproject.org The lattice constant for this cubic phase is approximately a = 4.102–4.1132 Å. wikipedia.orgmaterialsproject.org This structure consists of a three-dimensional framework of boron octahedra, with yttrium atoms situated in the interstitial spaces. nih.gov

While the cubic Pm-3m phase is the experimentally synthesized and commonly accepted structure, theoretical calculations have suggested the existence of a more stable hexagonal polymorph with an R3m space group. acs.org This predicted hexagonal phase is energetically, mechanically, and dynamically stable, and it is anticipated to be a potential ultrahard material. acs.org Further research has also pointed to the possibility of other supercells with reduced symmetry for YB₆ existing at ambient conditions. acs.org The stability of the YB₆ structure is noteworthy, as yttrium's atomic radius places it at the edge of stability for the CaB₆-type structure. nih.gov

Yttrium tetraboride (YB₄) possesses a tetragonal crystal structure belonging to the space group P4/mbm (No. 127). wikipedia.org Its lattice parameters are a = 7.113 Å and c = 4.027 Å. materialsproject.org The structure of YB₄ is built upon a network of boron atoms that form five- and seven-membered rings, creating a layered structure. researchmap.jp

Yttrium dodecaboride (YB₁₂) crystallizes in a cubic structure with the space group Fm-3m (No. 225). wikipedia.org The lattice constant for YB₁₂ is approximately a = 0.7468 nm. wikipedia.org A key feature of the YB₁₂ structure is the B₁₂ cuboctahedron, which forms the fundamental building block of its crystalline arrangement. wikipedia.org

As the boron content increases, the crystal structures of yttrium borides become significantly more complex, often characterized by networks of B₁₂ icosahedra. wikipedia.org

YB₂₅ : The structure of YB₂₅ consists of a network of B₁₂ icosahedra and is considered one of the simpler structures among the icosahedra-based borides. wikipedia.org It features a single type of icosahedron and a bridging boron site. wikipedia.org Some studies suggest that what was historically labeled as YB₂₅ actually possesses the MgAlB₁₄ structure with an orthorhombic symmetry (space group Imma, No. 74), where the aluminum sites are vacant. wikipedia.org

YB₅₀ : YB₅₀ was identified as a distinct phase existing between YB₁₂ and YB₆₆. osti.gov It has an orthorhombic crystal system with the space group P2₁2₁2 (No. 18) and lattice parameters of a = 1.66251 nm, b = 1.76198 nm, and c = 0.94797 nm. wikipedia.orgosti.gov The structure of YB₅₀ is also based on B₁₂ icosahedra. researchgate.net It is noted that YB₅₀ decomposes into YB₁₂ and YB₆₆ above approximately 1700 °C. wikipedia.org

YB₆₆ : Discovered in 1960, YB₆₆ has a remarkably complex face-centered cubic structure with the space group Fm3c (No. 226) and a large lattice constant of a = 2.3440 nm. wikipedia.orgwikipedia.org Its structure is defined by a "supericosahedron," which is a thirteen-icosahedron unit (B₁₂)₁₂B₁₂. wikipedia.orgwikipedia.org This intricate arrangement of boron atoms results in high thermal and mechanical stability. wikipedia.org

Recent computational studies have explored the possibility of yttrium borides with fractional stoichiometries, which have been rarely observed experimentally. researchgate.netresearchgate.net One such predicted phase is Y₂B₅, which is proposed to have a stable monoclinic P121/c1 structure. researchgate.netresearchgate.net The crystal structure of this novel phase is composed of distorted B₆ octahedra and seven-membered boron rings. researchgate.netresearchgate.net The discovery of such fractional stoichiometries opens new avenues for synthesizing novel yttrium boride materials with unique properties. researchgate.net

Higher Borides (YB₂₅, YB₅₀, YB₆₆) Structural Complexity

Structural Analysis of Ternary and Quaternary Yttrium Boride Systems

The introduction of a third or fourth element into the yttrium-boron system leads to the formation of ternary and quaternary compounds with even more diverse and complex crystal structures.

The addition of transition metals like iron (Fe), cobalt (Co), and platinum (Pt) to the Y-B system results in a variety of ternary phases with interesting structural and magnetic properties.

Y-Fe-B System : In the Y-Fe-B system, the formation of ternary compounds has been investigated. For instance, the compound YFeB₄ is known to have an orthorhombic crystal structure. utl.pt Isothermal sections of the Y-Fe-V ternary system at 773 K have confirmed the existence of the ternary compound YFe₁₂-ₓVₓ (1.5 ≤ x ≤ 2.7) with a ThMn₁₂-type structure and the space group I4/mmm. scientific.net

Y-Co-B System : Evolutionary searches in the Y-Co-B system have predicted several stable and metastable cobalt-rich compounds. aps.org For example, YCo₁₂B₆ has a rhombohedral R-3m structure. aps.org The investigation of this system is driven by the search for new high-performance permanent magnets. aps.org

Y-Pt-B System : In the Y-Pt-B system, the exploration of the homogeneity field of YPtₓB₆₋₂ₓ (0.90 ≤ x ≤ 1.40) has been a subject of study. acs.org This phase exhibits structural disorder within an octahedral boron framework. acs.org At 780 °C, three other ternary phases have been identified: YPt₂B (space group P6₂22), YPt₃B (space group P4mm), and YPt₅B₂ (space group C2/m). nih.gov

Crystallographic Data of Yttrium Borides

| Compound | Crystal System | Space Group | Lattice Parameters (Å) |

| YB₂ | Hexagonal | P6/mmm (No. 191) | a = 3.3041, c = 3.8465 |

| YB₄ | Tetragonal | P4/mbm (No. 127) | a = 7.11, c = 4.019 |

| YB₆ | Cubic | Pm-3m (No. 221) | a = 4.1132 |

| YB₁₂ | Cubic | Fm-3m (No. 225) | a = 7.468 |

| YB₂₅ | Orthorhombic | Imma (No. 74) | - |

| YB₅₀ | Orthorhombic | P2₁2₁2 (No. 18) | a = 16.6251, b = 17.6198, c = 9.4797 |

| YB₆₆ | Cubic | Fm3c (No. 226) | a = 23.440 |

| Y₂B₅ | Monoclinic | P121/c1 | - |

| YCrB₄ | Orthorhombic | Pbam (No. 55) | a = 5.9425, b = 11.4831, c = 3.4643 |

| YFe₁₂-ₓVₓ | Tetragonal | I4/mmm | - |

| YCo₁₂B₆ | Rhombohedral | R-3m | - |

| YPt₂B | Hexagonal | P6₂22 | - |

| YPt₃B | Tetragonal | P4mm | - |

| YPt₅B₂ | Monoclinic | C2/m | - |

Yttrium-Aluminum-Boron (e.g., YₓAl_yB₁₄) and Related Borocarbides

Ternary systems involving yttrium, boron, and a third element, such as aluminum or carbon, exhibit a rich and complex crystal chemistry, often resulting in structures with unique properties.

The Yttrium-Aluminum-Boron (Y-Al-B) system is notable for the formation of compounds with the general stoichiometry REAlB₁₄ (where RE stands for rare-earth element). Yttrium borides can form compounds with the YAlB₁₄ structure. diva-portal.orgmdpi.com These compounds adopt the MgAlB₁₄-type orthorhombic crystal structure, belonging to the space group Imma (No. 74). mdpi.com A key characteristic of this structure is the partial occupancy of the metal sites. mdpi.com For instance, a single-crystal analysis of a compound with the nominal formula YAlB₁₄ revealed an actual composition of Y₀.₆₂Al₀.⁷₁B₁₄. mdpi.com The boron framework in this structure is composed of B₁₂ icosahedra and bridging boron atoms. mdpi.com

In addition to the YAlB₁₄ type, yttrium can also form a YB₂₅ structure type, which is isostructural with REB₂₅ compounds formed by rare-earth elements from gadolinium to erbium. mdpi.com The formation of these ternary aluminoborides is not limited to yttrium, with similar structures observed for rare-earth elements from terbium to lutetium. mdpi.com

Yttrium borocarbides are another class of ternary compounds with complex crystal structures. Several phases have been identified, including R₅B₂C₆ (where R can be Y), which crystallizes with tetragonal symmetry in the P4 space group (No. 75). researchgate.net Other identified yttrium borocarbide phases include those reformulated from earlier tentative compositions, such as Y₅B₂C₅ and the monoclinic phase Y₁₀₊ₓB₇C₃. researchgate.net The structural complexity of these borocarbides is exemplified by the varied coordination environments and the formation of distinct boron-carbon substructures within the metallic lattice. mdpi.com

Interactive Table 1: Crystallographic Data for Selected Yttrium-Aluminum-Boron and Yttrium Borocarbide Compounds

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| Yttrium Aluminum Boride | Y₀.₆₂Al₀.⁷₁B₁₄ | Orthorhombic | Imma (No. 74) | a = 5.8212, b = 10.4130, c = 8.1947 | mdpi.com |

| Yttrium Borocarbide | Y₅B₂C₆ | Tetragonal | P4 (No. 75) | - | researchgate.net |

| Yttrium Silicon Borocarbide | YₓB₁₂C₀.₃₃Si₃.₀ (x=0.68) | Trigonal | R3m (No. 166) | a = 10.0841, c = 16.4714 | wikipedia.org |

Quantum Design and Synthesis of Boron-Oxygen-Yttrium (BOY) Phases

Recent research has employed quantum design principles, specifically ab initio calculations, to predict and synthesize novel ternary phases. A notable example is the Boron-Oxygen-Yttrium (BOY) phase. aip.org

Theoretical modeling predicted the formation of a crystalline BOY phase where yttrium substitutes for oxygen within a boron suboxide (B₆O) type structure. aip.org These calculations indicated that a BOY phase with Y/B and O/B ratios of approximately 0.07 would be energetically favorable, being 0.36 eV/atom more stable than crystalline boron suboxide (approximated as BO₀.₁₇). diva-portal.orgaip.org

The predicted BOY phase was subsequently synthesized experimentally using reactive RF magnetron sputtering. aip.org Characterization by X-ray diffraction and selected area electron diffraction confirmed the formation of the crystalline phase. aip.org The synthesized films, with Y/B ratios ranging from 0.10 to 0.32, were found to be stable at temperatures up to 1000 °C.

Further studies combining ab initio calculations and experimental work investigated the effect of chemical composition on the properties of the BOₓYₓ system. aps.orgresearchgate.net It was shown that as the oxygen content decreases and the yttrium content increases, the material undergoes a transition from an insulating to a metallic state. aps.orgresearchgate.net This electronic transition is accompanied by a dramatic increase in the elastic modulus, from approximately 12 GPa to 282 GPa, which is attributed to a change in chemical bonding from van der Waals-type interactions to strong icosahedral-type bonding characteristic of the BOY phase. aps.orgresearchgate.net

Interactive Table 2: Predicted and Experimental Properties of the BOY Phase

| Property | Predicted Value | Experimental Value | Reference |

| Stability vs. BO₀.₁₇ | 0.36 eV/atom more stable | Crystalline phase formed | diva-portal.orgaip.org |

| Thermal Stability | - | Stable up to 1000 °C | diva-portal.org |

| Elastic Modulus | 340 GPa | 316 GPa | diva-portal.orgaps.org |

| Resistivity | Metallic | 3.8 x 10⁻² Ω·m | diva-portal.orgaps.org |

Pressure-Temperature Phase Diagram Determinations

The stability of yttrium boride phases under varying conditions of pressure and temperature is a critical area of investigation, though comprehensive experimental P-T phase diagrams for the entire Y-B system are not yet fully established. Research in this area relies on a combination of high-pressure synthesis experiments and theoretical calculations.

Experimental and Theoretical Mapping of Stability Regimes

At ambient pressure, several yttrium boride phases are known to be stable, including YB₂, YB₄, YB₆, YB₁₂, and YB₆₆. wikipedia.orgaip.org High-pressure synthesis and theoretical calculations have been employed to explore the phase stability at elevated pressures.

First-principles calculations have been used to construct the convex hull of the Y-B system at various pressures. aip.org At atmospheric pressure, these calculations confirm the stability of YB₂, YB₄, and YB₁₂. aip.orgresearching.cn As pressure increases, the stability of different stoichiometries can change. For example, at 50 GPa, I4/mmm–YB₆ is predicted to become stable. researching.cn At 100 GPa, YB₁₂ is predicted to become unstable and decompose into YB₆ and elemental boron, while a previously unknown phase, P4/mmm–YB₅, approaches the convex hull. researching.cn Throughout the studied pressure ranges up to 100 GPa, hexagonal YB₂ is predicted to remain the most stable compound. researching.cn

Experimental high-pressure studies often focus on the synthesis of specific phases. High-pressure, high-temperature (HPHT) methods are used to synthesize bulk high-entropy borides, which often exhibit stability over wide pressure and temperature ranges. mdpi.comuab.edumdpi.com For instance, high-entropy borides with an AlB₂-type hexagonal structure have been shown to be stable up to significant pressures and temperatures. mdpi.comuab.edu While not a binary yttrium boride, this research indicates the robustness of certain boride crystal structures under extreme conditions.

Isothermal and Isobaric Phase Transformations

Isothermal and isobaric sections of phase diagrams are essential for understanding phase relationships at constant temperature or pressure, respectively. For the ternary Y-Al-B system, isothermal sections have been investigated to map out the phase equilibria. For instance, in the related Sm-Al-B system, an isothermal section at 600°C was constructed, revealing the formation of a ternary compound and limited solubility of the third component in the binary compounds. lnu.edu.ua Such studies provide a snapshot of the stable phases at a specific temperature across a range of compositions.

Investigations into phase transformations under pressure have been conducted for some yttrium borides. For YB₆, pressure-dependent measurements of electrical resistivity and magnetic susceptibility have been used to study its superconducting properties. researchgate.net These studies show a negative pressure effect on the superconducting transition temperature (T_c), which decreases with increasing pressure. researchgate.net Lattice parameter measurements under pressure up to 320 kbar revealed a volume reduction of 14%, with the pressure-volume relationship being well-described by the Rose-Vinet equation of state. researchgate.net

While a complete P-T phase diagram with delineated phase boundaries for the Y-B system remains a subject for further research, the existing experimental and theoretical data provide valuable insights into the stability and transformations of yttrium borides under high-pressure and high-temperature conditions.

Defect Chemistry and Homogeneity Ranges in Yttrium Borides

The stoichiometry and defect chemistry of yttrium borides are crucial factors that influence their physical properties. Several yttrium boride phases exhibit non-stoichiometry and have defined homogeneity ranges.

For yttrium hexaboride (YB₆), experimental data indicate that the phase is stoichiometric at its metal-rich phase boundary. It can become boron-rich through the formation of yttrium vacancies in the crystal lattice. pageplace.de The homogeneity range can accommodate up to approximately 30% metal vacancies. pageplace.de However, other studies suggest that no significant homogeneity range has been observed for YB₆. acs.org This discrepancy highlights the complexity and sensitivity of defect formation to synthesis conditions. The wide dispersion in the reported superconducting transition temperature (T_c) for YB₆, ranging from 1.5 K to 8.4 K, has been partly attributed to variations in stoichiometry and defect concentration. researchgate.net

Yttrium dodecaboride (YB₁₂) has also been reported to exhibit non-stoichiometry. Studies have found that this phase can be prepared with a non-stoichiometric composition of Y₀.₉₂B₁₂. pageplace.de Density measurements suggest that this deviation from stoichiometry is due to the presence of metal vacancies in the defect structure. pageplace.de

In the boron-rich yttrium borides, such as YB₂₅ and YB₅₀, partial occupancy of the yttrium sites is a key structural feature. mdpi.comwikipedia.org The structure of YB₂₅ consists of a network of B₁₂ icosahedra with yttrium sites having partial occupancies. mdpi.com Similarly, the YB₆₆ structure is complex, with a large unit cell and various boron sites, and its composition can deviate from the ideal stoichiometry. For example, a phase with the YB₆₆ structure type has been observed with a composition of YB₄₇. wikipedia.org

The generation of structural defects in boron-rich binary structures can be very complex, involving vacancies, partial occupancies of specific atomic sites, and structural distortions. acs.org This is in contrast to some other hexaborides where deviations from stoichiometry are realized primarily through cation defects or local boron deficits. acs.org

Interactive Table 3: Defect Chemistry and Homogeneity in Yttrium Borides

| Compound | Homogeneity Range / Defect Composition | Defect Type | Reference |

| YB₆ | Stoichiometric to B-rich | Yttrium vacancies (up to ~30%) | pageplace.de |

| YB₁₂ | Y₀.₉₂B₁₂ | Yttrium vacancies | pageplace.de |

| YB₂₅ | Partial Y occupancy | Yttrium vacancies | mdpi.com |

| YB₆₆ | e.g., YB₄₇ | Yttrium vacancies/non-stoichiometry | wikipedia.org |

Electronic Structure and Interatomic Bonding Characterization

First-Principles Investigations of Electronic Band Structures

First-principles calculations, primarily employing density functional theory (DFT), have been instrumental in elucidating the electronic band structures of various yttrium boride compounds. These computational studies consistently reveal the metallic nature of stable yttrium borides, including YB₂, YB₄, YB₆, and YB₁₂. acs.orgtandfonline.com The electronic band structures of these materials are characterized by multiple bands crossing the Fermi level (E_F), which is a hallmark of metallic behavior. acs.orgscispace.com

For instance, investigations into YB₆ have shown that its electronic structure is significantly different from the isostructural LaB₆, which helps to explain their contrasting superconducting properties. escholarship.orgchemrxiv.org While LaB₆ has low-lying, unoccupied 4f atomic orbitals that hybridize with the boron π-bonds, these f-orbitals are not accessible in yttrium. escholarship.orgchemrxiv.org This leads to a different ordering of the bands at the Fermi level in YB₆, where σ-bonds play a more dominant role. escholarship.org

Furthermore, theoretical explorations have not only confirmed the properties of experimentally known phases but have also predicted new, stable crystal structures. A notable example is the prediction of a hexagonal R-3m structure for YB₆, which is energetically more stable than the experimentally synthesized cubic Pm-3m phase. acs.orgtandfonline.com The calculated electronic band structure for this novel phase also confirms its metallic character. acs.org

Analysis of the Density of States at the Fermi Level

The density of states (DOS) at the Fermi level, N(E_F), is a crucial parameter that influences many properties of a material, including its conductivity and superconductivity. For yttrium borides, the analysis of the DOS confirms their metallic nature, as indicated by a finite value of N(E_F). acs.orgtandfonline.com

Systematic first-principles calculations have been performed for various yttrium boride stoichiometries. For example, a comparative study of YB, YB₂, YB₄, and YB₆ showed that all these compounds are metallic. acs.org The triclinic YB system was found to have a relatively high TDOS at the Fermi level, suggesting strong conductivity. acs.org

In the case of the well-studied YB₆, the DOS at the Fermi level is significantly larger than that of LaB₆. escholarship.org This higher N(E_F) in YB₆ is a contributing factor to its higher superconducting transition temperature. escholarship.orgchemrxiv.org The DOS of YB₆ is primarily characterized by a strong hybridization of Y d-states and B p-states around the Fermi level. nih.gov The valence band, in particular, is dominated by boron p-states. nih.gov The calculated DOS for YB₆ is approximately 0.86 states eV⁻¹/f.u. at the Fermi level. nih.gov Doping with elements like aluminum in compounds such as YₓAlᵧB₁₄ can alter the shape of the DOS, which is dominated by the 2p electrons of boron, thereby influencing the material's transport properties. tandfonline.com

| Compound | Calculated N(E_F) (states/eV/f.u.) | Key Contributing Orbitals |

|---|---|---|

| YB (triclinic) | 5.6 | - |

| YB₆ | 0.86 | Y d-states, B p-states |

| YPtₓB₆₋₂ₓ | ~1 | - |

Electron Localization Function (ELF) and Charge Density Distribution Studies

The Electron Localization Function (ELF) and charge density distribution studies provide profound insights into the nature of chemical bonding in yttrium borides. These analyses reveal a complex interplay of covalent and ionic interactions that govern the structural integrity and properties of these materials.

In yttrium borides, a common feature is the formation of a robust, covalently bonded boron sublattice. aip.orgresearching.cn The ELF values between boron atoms in the three-dimensional frameworks are typically high (often > 0.7), which is indicative of strong covalent bonds. aip.orgresearching.cn For YB₆, ELF calculations clearly show covalent bonding within the B₆ octahedra. acs.org Specifically, the inter-octahedral B-B bonds have been found to be even stronger than the intra-octahedral ones. acs.org

Conversely, the interaction between yttrium and boron atoms is predominantly ionic. aip.orgresearching.cn ELF analysis shows no significant charge localization between yttrium and boron atoms, which is characteristic of ionic bonding. aip.org This is further corroborated by Bader charge analysis, which reveals a significant positive charge on the yttrium atoms, indicating a transfer of electrons to the boron framework. acs.orgnih.gov For YB₆, the Bader charge on yttrium is calculated to be approximately +1.842e⁻, confirming its cationic character. nih.gov

Charge density distribution plots for YB₆ have been analyzed in different energy ranges, revealing the specific orbital overlaps responsible for bonding. For instance, in one energy range, the inter-octahedral B sp–B sp overlap forms strong σ-type bonds, while in another range, intra-octahedral B pₓ–B pᵧ overlaps result in weaker τ-bonds. researchgate.net In yttrium aluminoborides like YₓAlᵧB₁₄, a high density of charge networks is observed on the B₁₂ icosahedra and bridging boron atoms, with strong covalent bonding linking the neighboring icosahedra. nih.gov

Orbital Hybridization and Electron-Phonon Coupling (EPC) Mechanisms

Orbital hybridization is a key factor in determining the electronic structure and bonding in yttrium borides. In YB₆, there is a strong hybridization between the yttrium d-orbitals and the boron p-orbitals near the Fermi level. nih.gov This is in contrast to LaB₆, where the presence of f-orbitals leads to a different hybridization scheme, which is a primary reason for the significant difference in their superconducting transition temperatures. escholarship.orgchemrxiv.org The absence of accessible f-orbitals in yttrium results in the Fermi level of YB₆ being composed of σ-bonds, which couple more strongly to the lattice than the π-system that dominates in LaB₆. escholarship.org In yttrium aluminoborides, the 2s and 2p orbitals of boron atoms hybridize strongly with neighboring sites, and the introduction of aluminum can lead to hybridization between the boron 2p orbitals and aluminum orbitals, affecting the material's transport properties. tandfonline.comnih.gov

The electron-phonon coupling (EPC) is the mechanism responsible for conventional superconductivity. In YB₆, which has a relatively high superconducting transition temperature (up to 8.4 K), the EPC has been a subject of considerable study. escholarship.orgarxiv.org It has been suggested that soft phonon modes associated with the vibrations of yttrium atoms within the boron cages make a significant contribution to the electron-phonon coupling. arxiv.org However, other theoretical work points to the importance of boron vibrations as well. arxiv.org The EPC constant (λ) in YB₆ has been calculated to be around 1.44 at zero pressure, which decreases with increasing pressure. arxiv.org The strong EPC in YB₆ is linked to the accessibility of an electronic state crossing by phonons, a feature not present in LaB₆. escholarship.orgchemrxiv.org Furthermore, a Peierls-like effect in a supercell of YB₆ can introduce additional EPC from softened acoustic phonons. escholarship.org

| Compound | Superconducting T_c (K) | Electron-Phonon Coupling Constant (λ) | Key Phonon Contributions |

|---|---|---|---|

| YB₆ | up to 8.4 | ~1.44 (at 0 GPa) | Yttrium atom vibrations, Boron vibrations |

| YB₁₂ | 4.7 | - | - |

| YB₅ (predicted) | 12.3 | 0.66 | - |

Charge Transfer Dynamics within Boron Cages and Networks

A fundamental characteristic of the electronic structure of yttrium borides is the significant charge transfer from the metallic yttrium atoms to the boron sublattice. This charge transfer is crucial for the stability of the often electron-deficient boron cages and networks. acs.orgnih.gov Bader charge analysis consistently shows that yttrium atoms act as electron donors, acquiring a substantial positive charge. aip.orgresearching.cn In YB₆, yttrium is found to be in a state close to Y²⁺, having transferred electrons to the B₆ octahedra. researchgate.net

This charge transfer leads to a predominantly ionic interaction between the yttrium and the boron framework, as evidenced by ELF calculations. aip.orgresearching.cn The donated electrons populate the bonding orbitals within the boron network, strengthening the covalent B-B bonds that form the structural backbone of these materials. aip.orgresearching.cn In yttrium-doped boron clusters (YBn), the stability of the clusters is governed by the maximization of these ionic Y-B interactions, which in turn enhances electron delocalization within the boron lattice. researchgate.net

In more complex structures like yttrium aluminoborides (YₓAlᵧB₁₄), charge transfer also occurs from the metal atoms (both Y and Al) to the boron network. tandfonline.com The distribution of this charge within the intricate network of B₁₂ icosahedra and bridging boron atoms influences the electronic properties of the material. nih.gov The dynamics of this charge distribution can be tuned by varying the concentration of the metallic elements, providing a pathway to control the material's properties. tandfonline.com

Superconducting Phenomena in Yttrium Borides

Mechanisms of Phonon-Mediated Superconductivity

The superconductivity observed in yttrium borides is primarily explained by the Bardeen-Cooper-Schrieffer (BCS) theory, which posits that lattice vibrations, or phonons, mediate the formation of electron pairs, known as Cooper pairs. pnas.orgescholarship.org The condensation of these pairs into a single quantum state allows for the flow of electricity with zero resistance. The strength of this phenomenon is quantified by the electron-phonon coupling (EPC), which describes how strongly electrons interact with the lattice. chemrxiv.org

Factors Influencing Superconducting Transition Temperature (Tc)

The superconducting transition temperature (Tc), the critical temperature below which a material becomes superconducting, is a key characteristic. In yttrium borides, two main factors, as described by Migdal-Eliashberg and McMillan-Allen-Dynes formalisms, govern the Tc: the density of states at the Fermi level (Ef-DOS) and the electron-phonon coupling (EPC) strength. chemrxiv.org An increase in either of these parameters generally leads to a higher Tc. chemrxiv.org

Yttrium hexaboride (YB6) can exhibit a Tc of up to 8.4 K. pnas.orgescholarship.org Studies on different YB6 samples have shown a direct correlation between an increasing Tc and a higher Ef-DOS, as confirmed by 89Y nuclear magnetic resonance (NMR) measurements. chemrxiv.orgresearchgate.net Furthermore, techniques such as tunneling, point-contact spectroscopy, and electronic Raman scattering have confirmed that YB6 possesses a moderate to strong EPC, depending on the specific sample. chemrxiv.orgresearchgate.net The presence of isolated vacancies at both yttrium and boron sites can lead to lattice instability, which has been linked to an enhancement of superconductivity. arxiv.org

Comparative Studies of Yttrium Borides with Other Conventional and Unconventional Superconductors

A powerful way to understand the superconductivity in yttrium borides is through comparison with other materials.

Yttrium Boride vs. Lanthanum Boride: The most striking comparison is between YB6 and Lanthanum Hexaboride (LaB6). pnas.org Despite sharing the same crystal structure, similar lattice constants, and nearly identical phonon spectra, their superconducting properties are vastly different. pnas.orgescholarship.org YB6 has a Tc of up to 8.4 K, while LaB6 only becomes a superconductor at a much lower temperature of about 0.45 K. pnas.orgescholarship.org This dramatic difference is attributed to their distinct electronic structures at the Fermi level. pnas.org

Yttrium Borides vs. Magnesium Diboride: YB6 has the second-highest critical temperature among metal borides, surpassed only by Magnesium Diboride (MgB2), which has a Tc of 39 K. pnas.orgchemrxiv.org While both are considered conventional phonon-mediated superconductors, the exceptionally high Tc of MgB2 is attributed to its unique two-band electronic structure, making it a benchmark in the field. wikipedia.org

Yttrium Borides vs. Unconventional Superconductors: Yttrium borides are conventional BCS superconductors. pnas.org This contrasts with unconventional superconductors like the high-Tc cuprates (e.g., Yttrium Barium Copper Oxide), where the pairing mechanism is not mediated by phonons but is thought to arise from electron-electron interactions, specifically magnetic fluctuations. wikipedia.org Similarly, iron-based superconductors represent another major class of unconventional superconductors. wikipedia.org

Other Yttrium Borides and Related Compounds: Other yttrium boride stoichiometries also exhibit superconductivity, such as YB12 with a Tc of 4.7 K. aip.orgresearching.cn Theoretical studies have predicted superconductivity in other novel phases, like yttrium pentaboride (YB5) with a potential Tc of 12.3 K. aip.orgresearching.cn Ternary compounds, such as yttrium palladium boride carbides, have also been found to be superconducting. arxiv.orgucdavis.edu

Table 1: Superconducting Transition Temperatures (Tc) of Yttrium Borides and Comparative Superconductors

| Compound Name | Formula | Superconducting Transition Temperature (Tc) | Type |

|---|---|---|---|

| Yttrium Hexaboride | YB6 | up to 8.4 K wikipedia.orgpnas.orgescholarship.org | Conventional |

| Yttrium Dodecaboride | YB12 | 4.7 K aip.orgresearching.cn | Conventional |

| Yttrium Pentaboride | YB5 | 12.3 K (predicted) aip.orgresearching.cn | Conventional |

| Lanthanum Hexaboride | LaB6 | ~0.45 K pnas.org | Conventional |

| Magnesium Diboride | MgB2 | 39 K wikipedia.org | Conventional |

| Yttrium Barium Copper Oxide | YBCO | ~93 K wikipedia.org | Unconventional |

| Yttrium Sesquicarbide | Y2C3 | up to 18 K researchgate.net | Conventional |

Role of Fermi Surface Topology and Lattice Dynamics in Superconductivity

The profound difference in Tc between the nearly identical YB6 and LaB6 lies in their Fermi surface topology and its coupling to lattice dynamics. escholarship.org The Fermi surface represents the collection of electron momenta at the highest occupied energy level. In YB6, the Fermi level is composed of σ bonds originating from boron 2s and 2p orbitals and yttrium 4d orbitals. pnas.org In contrast, the Fermi surface of LaB6 is made up of B-B π bonds that hybridize with low-lying, unoccupied 4f orbitals from the lanthanum atoms. pnas.orgescholarship.org

This difference in orbital character is crucial. chemrxiv.orgchemrxiv.org The σ-orbitals in YB6 are highly directional and couple very strongly to the lattice vibrations (phonons). pnas.org This strong coupling is evidenced by the fact that certain phonon modes can induce a crossing of electronic states, an indicator of strong EPC that is absent in LaB6. escholarship.orgchemrxiv.orgchemrxiv.org The π-orbitals at the Fermi level of LaB6 couple much more weakly to the same phonon modes. escholarship.orgchemrxiv.org Therefore, the specific topology of the Fermi surface in YB6 makes it much more susceptible to phonon-mediated pairing, leading to its significantly higher Tc. pnas.org Furthermore, softened acoustic phonons associated with Y-Y σ bonds also contribute to the EPC in YB6, an effect not seen in LaB6. pnas.org

Pressure-Induced Superconducting Transitions and Peierls-like Effects

Applying external pressure is a common technique to tune the properties of superconductors. In the case of yttrium hexaboride, experimental and computational studies have shown that applying isotropic pressure tends to lower the superconducting transition temperature. escholarship.orgresearchgate.net This effect has been attributed to the hardening of the low-energy acoustic phonon modes under pressure. researchgate.net As pressure increases, the electron-phonon coupling constant weakens, leading to a decrease in Tc. arxiv.org

In ternary yttrium borohydride (B1222165) systems, first-principles calculations predict that high pressure can induce superconductivity. rsc.orgnih.gov For instance, the F-43m phase of YBH5 is predicted to have a Tc of up to ~50 K at a pressure of 50 GPa due to strong electron-phonon coupling. rsc.orgnih.gov This highlights how pressure can be used to create novel superconducting phases in yttrium-boron-based systems. rsc.org

Advanced Characterization Methodologies for Yttrium Borides Research

X-ray Diffraction (XRD) and Selected Area Electron Diffraction (SAED) for Structural Elucidation

X-ray Diffraction (XRD) is a cornerstone technique for identifying the crystalline phases and determining the crystal structures of yttrium borides. In research, XRD studies have been instrumental in confirming the formation of various yttrium boride phases, such as YB₄ and YB₆, following synthesis processes like metallothermic reduction. ceon.rsresearchgate.netceon.rs The sharp and narrow peaks in an XRD pattern are indicative of the highly crystalline nature of the synthesized material. ceon.rs For instance, studies have successfully identified the tetragonal crystal structure of YB₄ and the cubic structure of YB₆ using XRD data. ceon.rsjmmab.com

Selected Area Electron Diffraction (SAED), often used in conjunction with Transmission Electron Microscopy (TEM), provides crystallographic information from a localized area of the sample. SAED patterns have been shown to be in agreement with XRD results, further confirming the formation and crystal structure of nano-sized yttrium borides. ceon.rsresearchgate.netceon.rs This synergy between XRD and SAED is vital for a complete structural analysis, from bulk properties down to the nanoscale.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Electronic Environment Probes

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is a powerful tool for probing the local electronic and structural environments of boron atoms within yttrium borides. In YB₆, ¹¹B NMR spectra reveal patterns characteristic of an axially symmetric field gradient, with a reported quadrupole coupling frequency of νQ = 600 ± 15 kHz. acs.orgarxiv.org

For YB₄, which has a more complex crystal structure with three inequivalent boron sites (4h, 4e, and 8j), ¹¹B NMR can distinguish between these different local environments. acs.orgarxiv.org The observed quadrupole coupling frequencies and asymmetry parameters for these sites provide detailed information about the electric field gradients and bonding at each boron position. acs.orgarxiv.org Furthermore, Magic-Angle Spinning (MAS) NMR has been used to measure the Knight shifts, which are very small for both YB₄ and YB₆, indicating a low density of states at the Fermi level. arxiv.org Solid-state MAS NMR has also been employed to investigate the layered structures of ternary yttrium borides like YTB₄ (where T = Mo, W, Re), differentiating the four crystallographically distinct boron sites. rsc.orgresearcher.life

Vibrational Spectroscopy (Raman) and Electronic Spectroscopy (XPS)

Raman spectroscopy is a valuable technique for studying the vibrational modes of yttrium borides, providing insights into their lattice dynamics and bonding. In YB₆, Raman scattering has been used to observe all Raman active modes, with temperature and polarization-dependent measurements helping to assign these modes accurately. jps.jp The observation of a doublet structure in the T₂g and Eg peaks has suggested a lower crystallographic symmetry (P4/mmm) for YB₆ than the commonly assumed Pm-3m. jps.jpqut.edu.au Low-energy peaks in the Raman spectra have been attributed to the vibrations of the yttrium cations within the boron cages. jps.jp

X-ray Photoelectron Spectroscopy (XPS) is employed to investigate the chemical composition and electronic states of the constituent elements on the surface of yttrium borides. XPS analysis can confirm the presence of yttrium and boron and can also detect the presence of surface oxidation. chinesechemsoc.org For example, in the study of Co-B/Al₂O₃-YH₃₋ₓ catalysts, XPS was used to determine the oxidation states of cobalt and boron. chinesechemsoc.org

Electron Microscopy (FE-SEM, TEM) for Microstructural and Nanoscale Analysis

Field Emission Scanning Electron Microscopy (FE-SEM) and Transmission Electron Microscopy (TEM) are indispensable for visualizing the morphology, particle size, and microstructure of yttrium borides. FE-SEM images have revealed the agglomerated and irregular polyhedral morphology of nano-sized yttrium boride powders. ceon.rsresearchgate.netceon.rs

TEM provides higher resolution imaging, allowing for the direct observation of nanoparticle size and shape. For instance, TEM analysis has confirmed the synthesis of yttrium boride nanoparticles in the size range of 40 to 60 nm. ceon.rsresearchgate.netceon.rs High-resolution TEM (HRTEM) can even reveal the crystalline lattice of the nanoparticles. The combination of TEM with SAED is particularly powerful, as it allows for simultaneous imaging and crystallographic analysis of individual nanoparticles. ceon.rsresearchgate.net

Elemental Compositional Analysis via Energy Dispersive Spectroscopy (EDS) and X-ray Fluorescence (XRF)

Energy Dispersive Spectroscopy (EDS), typically coupled with an electron microscope, provides elemental analysis of microscopic regions of the sample. EDS has been used to confirm the presence of yttrium and boron in synthesized yttrium boride materials. ceon.rsresearchgate.netceon.rs It can also detect the presence of other elements, such as oxygen, which may indicate surface oxidation or the presence of unreacted starting materials. ceon.rs

X-ray Fluorescence (XRF) is another powerful technique for determining the elemental constituents and purity of yttrium boride powders. ceon.rsresearchgate.netceon.rs XRF analysis has been successfully used to confirm the presence of yttrium in synthesized samples. ceon.rsresearchgate.net However, it is important to note that XRF may not be able to detect light elements like boron due to the low energy of their fluorescent X-rays. researchgate.net

Thermal Analysis Techniques (DTA, DSC) for Phase Stability and Transitions

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to study the thermal behavior of yttrium borides, including their phase stability, crystallization, and phase transitions. Thermal analysis has shown that the complete crystallization of yttrium boride can occur at around 800°C. ceon.rsresearchgate.netceon.rs DTA curves can reveal endothermic peaks corresponding to the decomposition of reactant oxides during synthesis and exothermic peaks at higher temperatures indicating the oxidation of the yttrium boride product. researchgate.net DSC measurements on yttrium borohydride (B1222165), Y(BH₄)₃, have indicated a structural phase transition at elevated temperatures. researchgate.net

Synchrotron Radiation and Neutron Scattering Approaches for Complex Structures

For more complex yttrium boride structures and for probing subtle electronic and magnetic properties, synchrotron radiation and neutron scattering techniques are employed. Synchrotron-based X-ray diffraction can provide high-resolution data for detailed structural refinement, especially for new or complex ternary phases like YPtₓB₆₋₂ₓ. acs.org

Neutron scattering is particularly useful for determining the positions of light elements like boron and for studying magnetic ordering. Powder neutron diffraction has been used to refine the crystal structure of yttrium borohydride, Y(BH₄)₃, providing precise locations of the deuterium (B1214612) atoms in deuterated samples. researchgate.net These advanced techniques are crucial for a deeper understanding of the structure-property relationships in complex yttrium boride systems.

Computational Modeling and Theoretical Prediction in Yttrium Boride Research

Density Functional Theory (DFT) and First-Principles Calculations for Material Properties

Density Functional Theory (DFT), a first-principles calculation method, is extensively used to investigate the structural, mechanical, and electronic properties of yttrium borides. acs.orgtandfonline.comresearchgate.net By solving the quantum mechanical equations that govern electron behavior, DFT can accurately predict a wide range of material characteristics without empirical parameters.

First-principles calculations have been employed to study various yttrium boride compounds, including YB₂, YB₄, YB₆, and YB₁₂. aip.orgresearchgate.netarxiv.org These studies involve optimizing the crystal structure to find the minimum energy configuration, from which lattice parameters can be determined and compared with experimental data for validation. arxiv.org For instance, theoretical calculations for YB₄ and YB₆ have shown very satisfactory agreement with experimental results for both structural parameters and electric field gradients, confirming the underlying structural models. researchgate.netarxiv.org

The electronic properties, such as the band structure and density of states (DOS), are crucial for understanding the electrical behavior of these materials. DFT calculations reveal that stable yttrium borides are typically metallic. acs.org For example, calculations for YB₄ and YB₆ show that the density of states at the Fermi level is compatible with their observed low Knight shifts in nuclear magnetic resonance (NMR) experiments. researchgate.netarxiv.org Furthermore, analysis of the electronic structure provides insights into the chemical bonding, distinguishing between ionic, covalent, and metallic interactions within the crystal lattice. nih.gov

Mechanical properties like bulk modulus, shear modulus, and hardness are also reliably predicted using DFT. For YB₄, the calculated bulk modulus is around 182-185.4 GPa. researchgate.net The hardness of yttrium borides, a key property for many applications, has been systematically investigated. For example, the Vickers hardness for stable ambient pressure phases like YB₂, YB₄, YB₆, YB₁₂, and YB₆₆ is estimated to be in the range of 25.3–40.9 GPa. aip.orgresearching.cn A hexagonal R-3m phase of YB₆ was predicted to be a potential ultrahard metal with an expected Vickers hardness of 37.0 GPa. acs.org

Table 1: Comparison of Theoretical and Experimental Properties of Yttrium Borides

| Compound | Property | Theoretical Value | Experimental Value |

|---|---|---|---|

| YB₄ | Bulk Modulus (GPa) | 182 - 185.4 researchgate.net | - |

| YB₆ | Vickers Hardness (GPa) | ~25.3 - 40.9 aip.orgresearching.cn | - |

| R-3m YB₆ | Vickers Hardness (GPa) | 37.0 acs.org | - |

| YB₆ | Superconducting Transition Temperature (Tc) (K) | - | 8.4 wikipedia.org |

Ab Initio Crystal Structure Prediction Algorithms (e.g., CALYPSO)

A significant challenge in materials science is the prediction of stable crystal structures for a given chemical composition. Ab initio crystal structure prediction algorithms have revolutionized this field by enabling the discovery of novel materials computationally. One of the most prominent methods is the Crystal structure AnaLYsis by Particle Swarm Optimization (CALYPSO) algorithm. aps.orgcalypso.cnresearchgate.netcalypso.cn This technique, combined with first-principles calculations, systematically explores the potential energy surface to identify stable and metastable crystal structures. aps.orgresearchgate.net

The CALYPSO method has been successfully applied to the yttrium-boron system to explore a wide range of stoichiometries, including those that are difficult to synthesize experimentally. acs.orgresearchgate.net For example, a systematic investigation of yttrium borides with various compositions led to the discovery of a new, more stable hexagonal (R-3m) phase of YB₆ compared to the experimentally known cubic (Pm-3m) phase. acs.org This prediction was supported by calculations showing the new phase to be energetically, mechanically, and dynamically stable. acs.org

Furthermore, these predictive searches are not limited to compounds with simple integer stoichiometries. A study utilizing CALYPSO uncovered an unexpectedly stable Y₂B₅ compound with a fractional stoichiometry and a monoclinic P12₁/c1 structure. researchgate.net This phase, consisting of distorted B₆ octahedra and seven-membered boron rings, was found to be an incompressible and hard material. researchgate.net Such predictions of novel, stable compounds under ambient or high-pressure conditions are crucial for advancing materials discovery. researchgate.net For instance, extensive random structure searches have been performed for YB₂₋₁₂ compounds under high pressure, leading to the identification of new potential superconductors. aip.orgresearching.cn

Thermodynamic Modeling for Phase Stability and Reaction Pathways

Understanding the thermodynamic stability of different phases and the reaction pathways between them is fundamental to materials synthesis and processing. Computational thermodynamic modeling, often using the CALPHAD (CALculation of PHAse Diagrams) method in conjunction with first-principles calculations, provides a powerful framework for this purpose. unicen.edu.ar

The first step in assessing thermodynamic stability is to calculate the formation enthalpy of a compound with respect to its constituent elements in their stable states. umn.edu By plotting these formation enthalpies for various compositions on a convex hull diagram, one can identify the thermodynamically stable phases, which lie on the hull, and metastable phases, which lie above it. aip.orgresearching.cn

For the yttrium-boron system, convex hull diagrams constructed from first-principles calculations at different pressures have confirmed the stability of known compounds like YB₂, YB₄, and YB₁₂ at atmospheric pressure. aip.orgresearching.cn These calculations also revealed that the cubic YB₆ phase is slightly metastable at ambient pressure, lying about 31 meV/atom above the convex hull, which helps explain why high-temperature synthesis methods are often required. aip.orgresearching.cn

Thermodynamic modeling can also predict how phase stability changes with temperature and pressure. For example, in the Y-Co-B system, while some cobalt-rich compounds are metastable at low temperatures, the inclusion of vibrational entropy contributions shows that their stability increases with temperature. aps.org This information is vital for designing synthesis routes, as it can indicate the required temperature and pressure conditions to form a desired phase. The CALPHAD approach can further be used to model multicomponent systems, such as the Y-Al-B and Y-Si-B systems, to predict phase equilibria and guide the development of new ternary compounds. osti.govresearchgate.net

Simulation of Electron-Phonon Interactions and Superconducting Properties

Several yttrium borides are known to be superconductors, and computational modeling plays a key role in understanding and predicting their superconducting properties. wikipedia.org The conventional theory of superconductivity, the Bardeen-Cooper-Schrieffer (BCS) theory, attributes the formation of electron pairs (Cooper pairs) to their interaction with lattice vibrations, or phonons. nih.gov The strength of this interaction is known as electron-phonon coupling (EPC).

First-principles calculations based on DFT are used to compute the quantities necessary to predict the superconducting transition temperature (T_c). This involves calculating the electronic band structure, the phonon dispersion spectrum, and the Eliashberg spectral function (α²F(ω)), which quantifies the strength of the electron-phonon interaction at different phonon frequencies. aip.orgescholarship.org From these, the total electron-phonon coupling parameter (λ) and the logarithmic average phonon frequency (ω_log) can be determined. These values are then used in the Allen-Dynes modified McMillan equation to estimate T_c. escholarship.org

Studies on YB₆ have shown that it is a BCS superconductor with a T_c of up to 8.4 K. nih.govchemrxiv.org Detailed computational analyses have revealed that the difference in T_c between the structurally similar YB₆ and LaB₆ (which has a much lower T_c) is due to subtle differences in their electronic structures and chemical bonding. nih.govescholarship.orgchemrxiv.org In YB₆, the absence of accessible f-orbitals (unlike in LaB₆) leads to the Fermi level being composed of σ bonds, which couple strongly to specific phonon modes, resulting in a higher EPC and T_c. nih.govescholarship.org

Computational simulations have also been used to predict new superconducting yttrium borides. For instance, a novel yttrium pentaboride (YB₅) was predicted to be a superconductor with a T_c of 12.3 K. aip.orgresearching.cn Another study predicted that while pristine YB₂ has a T_c of 2.14 K, hole-doping could significantly enhance this to 22.83 K, highlighting a strategy for tuning the EPC in metal borides. aip.org

Table 2: Predicted Superconducting Properties of Selected Yttrium Borides

| Compound | Predicted T_c (K) | Electron-Phonon Coupling (λ) | Logarithmic Average Phonon Frequency (ω_log) (K) |

|---|---|---|---|

| YB₅ | 12.3 aip.orgresearching.cn | 0.66 aip.orgresearching.cn | 403.8 aip.orgresearching.cn |

| YB₂ (pristine) | 2.14 aip.org | - | - |

| YB₂ (hole-doped) | 22.83 aip.org | - | - |

Computational Design of Novel Yttrium Boride Materials with Targeted Functionalities

The ultimate goal of computational materials science is not just to understand existing materials but to design new ones with specific, desirable properties. The combination of crystal structure prediction algorithms, first-principles calculations, and thermodynamic modeling provides a powerful toolkit for the computational design of novel yttrium boride materials.

One major area of focus is the design of new superhard and superconducting materials. Borides are excellent candidates for hard materials due to the strong covalent bonding of boron atoms. aip.orgresearching.cn Computational studies have explored the design of materials that combine high hardness with superconductivity. For example, a new family of tetragonal pentaborides, including YB₅, was predicted through first-principles calculations. researching.cnaip.org These materials feature cage-like B₂₀ structures with metal atoms acting as stabilizers and electron donors. researching.cnaip.org This framework offers a pathway to design novel superconductors with favorable hardness. aip.orgresearching.cn

Selected Research Applications and Future Directions in Yttrium Boride Science

Development of Advanced Materials for High-Temperature and Wear-Resistant Applications

Yttrium borides, particularly in the YB₄ and YB₆ phases, are notable for their exceptional hardness, high melting points, and excellent thermal stability, making them prime candidates for advanced high-temperature and wear-resistant applications. ceon.rs The YB₄ phase, for instance, boasts a congruent melting temperature of 2800°C and exhibits superior mechanical properties. ceon.rs These characteristics are critical for components subjected to extreme thermal and mechanical stresses.

The application of yttrium borides extends to the development of protective coatings that significantly enhance the lifespan of metal parts by providing a surface layer resistant to wear. samaterials.com Boriding, a thermochemical process, creates a boride coating with high hardness, and thermal and chemical stability, which adheres well to the substrate material. springerprofessional.de Such coatings are resistant to corrosion in various harsh environments, including acidic, alkaline, and salt media. springerprofessional.de Research has shown that yttrium boride nanoparticles can improve the corrosion and wear behavior of materials like alloy steels and light metals. ceon.rs

Furthermore, yttrium borides are utilized as a reinforcement phase in the fabrication of lightweight metal matrix composites, such as those with magnesium and aluminum matrices. ceon.rs The addition of yttrium boride enhances the mechanical and tribological properties of these composites. ceon.rs Yttria (Y₂O₃), a related compound, also plays a significant role in improving oxidation resistance and is used in thermal barrier coatings for applications in hypersonic vehicles and turbine engines. ceon.rsstanfordmaterials.com

Properties of Yttrium Boride Phases Relevant to High-Temperature and Wear-Resistant Applications:

| Property | YB₄ | YB₆ | Source |

|---|---|---|---|

| Melting Point | 2800°C | High | ceon.rssamaterials.com |

| Hardness | High | Exceptional | ceon.rssamaterials.com |

| Thermal Stability | Excellent | High | ceon.rssamaterials.com |

| Primary Applications | High-temperature structural components, Reinforcement in composites | Wear-resistant coatings, Cutting tools | ceon.rssamaterials.com |

Applications in Neutron Absorption and Nuclear Energy Technologies

Yttrium borides, owing to their high boron content, are promising materials for neutron absorption applications in advanced nuclear reactors. ceon.rs Boron-10 (¹⁰B), a specific isotope of boron, is a potent neutron absorber and is commonly used in control rods and as an additive to coolant water in pressurized water reactors. wikipedia.org The ability of yttrium borides to effectively capture neutrons makes them suitable for shielding and control applications within nuclear environments. samaterials.com